molecular formula C10H10ClN5O3 B3746175 4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole

4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole

Cat. No. B3746175
M. Wt: 283.67 g/mol
InChI Key: OQQLBHAWCWXIEQ-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . The improved route consists of two linear chemical steps: oxidation of 4-chloro-2- (methylthio)pyrimidine (11) to 4-chloro-2- (methylsulfonyl)pyrimidine (7) and displacement of the sulfonyl with N - (1-methyl-1 H -pyrazol-4-yl)formamide (10) under basic conditions followed by in situ hydrolysis of the N -formyl intermediate to deliver compound 1 .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The overall analysis pointed the lowest LUMO energy and dipole moment as well as the highest theoretical lipophilicity (cLog P) of the most active compounds as structural features that may contribute to the biological activity in this series .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The improved route consists of two linear chemical steps: oxidation of 4-chloro-2- (methylthio)pyrimidine (11) to 4-chloro-2- (methylsulfonyl)pyrimidine (7) and displacement of the sulfonyl with N - (1-methyl-1 H -pyrazol-4-yl)formamide (10) under basic conditions followed by in situ hydrolysis of the N -formyl intermediate to deliver compound 1 .


Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . For instance, some pyrazole derivatives have been found to have potent CYP3A4 inhibition, CYP3A4 induction mediated by PXR transactivation .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary widely depending on their specific structures and functional groups. Some pyrazole derivatives have been found to have potent CYP3A4 inhibition, CYP3A4 induction mediated by PXR transactivation, poor aqueous solubility, and high plasma protein binding .

Future Directions

Given the wide range of applications and the pharmacological potential of the pyrazole moiety, it is likely that future research will continue to explore the synthesis and biological activity of pyrazole derivatives . This includes the development of new drugs and the study of their mechanisms of action .

properties

IUPAC Name

1-(4-chloropyrazol-1-yl)-4-(4-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O3/c11-8-4-13-15(6-8)10(17)2-1-3-14-7-9(5-12-14)16(18)19/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQLBHAWCWXIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)N2C=C(C=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole
Reactant of Route 2
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4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole
Reactant of Route 3
4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole
Reactant of Route 4
4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole
Reactant of Route 5
4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole
Reactant of Route 6
4-chloro-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole

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